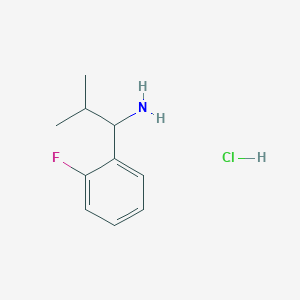

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Vue d'ensemble

Description

The compound “1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” is a derivative of amphetamine, which is a central nervous system stimulant. The presence of a fluorine atom on the phenyl ring and a methyl group on the propane chain could potentially alter its biological activity compared to amphetamine .

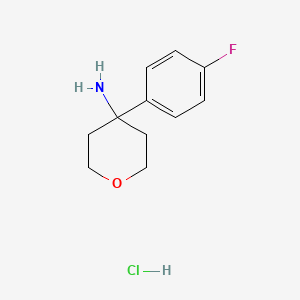

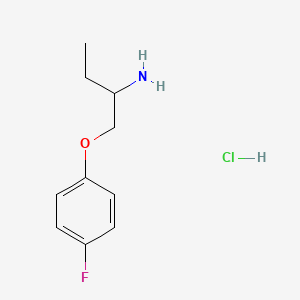

Molecular Structure Analysis

The molecular structure of this compound would consist of a two-ring structure (the phenyl ring and the propane chain) with a fluorine atom attached to the phenyl ring and a methyl group attached to the propane chain .Chemical Reactions Analysis

As an amine, this compound could undergo a variety of chemical reactions. For example, it could react with acids to form a salt, or it could undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .Applications De Recherche Scientifique

Blood Pressure and Toxicity

Research has shown that related compounds to 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride exhibit varying effects on blood pressure, with some displaying pressor (blood pressure raising) effects and others depressor (blood pressure lowering) effects. The toxicity of these compounds is comparatively low, suggesting potential for medical applications in blood pressure management without significant adverse effects (Lands, 1952).

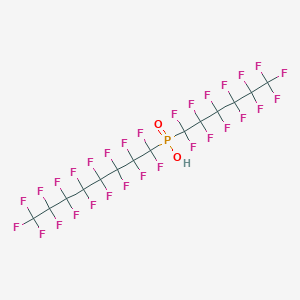

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For example, 2-Methylpropan-2-aminium Methyl ((4-Fluorobenzamido)(4-fluorophenyl)methyl) phosphonate was prepared and characterized, demonstrating the compound's utility in crystallography and molecular design (Gao Yu, 2014).

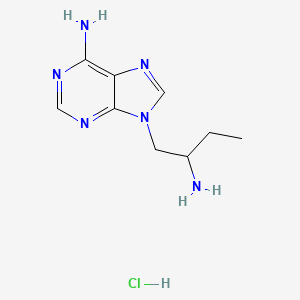

NMDA Receptor Antagonism

NPS 1392, a derivative of 1-(2-Fluorophenyl)-2-methylpropan-1-amine, is a potent, stereoselective antagonist of the NMDA receptor. It has potential as a neuroprotective agent for ischemic stroke treatment (Moe et al., 1999).

Antidepressant Activity

3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a related compound, has shown promising results in antidepressant activity tests conducted on mice, indicating potential therapeutic applications in mental health (Tao Yuan, 2012).

Anti-Influenza Virus Activity

Research into tricyclic compounds with unique amine moieties, including derivatives of 1-(2-Fluorophenyl)-2-methylpropan-1-amine, has demonstrated potent anti-influenza A virus activity. This suggests its potential use in developing novel anti-influenza treatments (Oka et al., 2001).

Synthesis and Chemical Analysis

The compound has been utilized in various synthetic processes and chemical analyses, demonstrating its versatility in chemical research and development. For instance, studies have explored its synthesis and characterization, highlighting its potential in the field of synthetic chemistry (Tan Bin, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSIGIBNEKBMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |

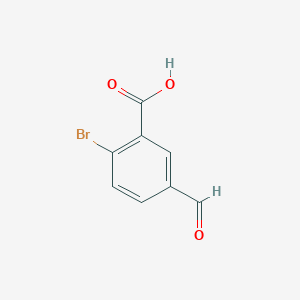

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)

![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)

![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)

![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)